molecular formula C11H10Cl2N4O2S B5648045 N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5648045
M. Wt: 333.2 g/mol
InChI Key: XCLOHZCVCLLZQN-UHFFFAOYSA-N
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Description

The chemical compound "N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea" belongs to a broader class of compounds known for their biological activities and potential applications in various fields. This class includes derivatives synthesized by reacting acylazides with amino-thiadiazoles, characterized by their thiadiazolyl urea structure.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of acylazides with amino-thiadiazoles. For example, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been successfully synthesized, with structures confirmed by IR, 1H NMR, and elemental analysis, indicating a method that might be adaptable for synthesizing the compound of interest (Song Xin-jian et al., 2006).

Molecular Structure Analysis

X-ray crystallography, NMR, MS, and IR techniques have been used to characterize the molecular structure of similar compounds. For instance, the crystal structure of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea has been determined, revealing details about the planarity of the urea scaffold and hydrogen bonding patterns that contribute to the compound's stability and interactions (Xin-jian Song et al., 2008).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2S/c1-19-5-9-16-17-11(20-9)15-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLOHZCVCLLZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea

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